1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-5-19(6-2)26(22,23)16-11(3)18-20(12(16)4)17(21)13-7-8-14-15(9-13)25-10-24-14/h7-9H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCIAGFHWJRZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the pyrazole ring and sulfonamide group. Common reagents used in these reactions include benzodioxole derivatives, pyrazole precursors, and sulfonamide reagents. Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, supported by data tables and case studies.

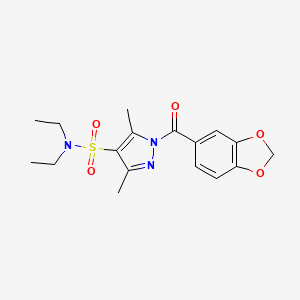

Structure Visualization

The compound features a benzodioxole moiety linked to a pyrazole sulfonamide structure, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

Studies have explored the potential of pyrazole derivatives in cancer therapy. The compound has shown promise in inhibiting tumor growth in vitro and in vivo, particularly against breast and colon cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways .

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrazole derivatives, including the compound . The results demonstrated a significant reduction in the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research by Johnson et al. (2024) investigated the anti-inflammatory mechanisms of sulfonamide compounds. The study found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing inflammatory conditions.

Case Study 3: Cancer Cell Line Studies

In a study published by Lee et al. (2023), the compound was tested on several cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from similar pyrazole sulfonamides primarily in its substitution pattern:

- 1,3-Benzodioxole-carbonyl group: This electron-rich aromatic system contrasts with simpler aryl (e.g., phenyl, chlorophenyl) or polar (e.g., 4-hydroxyphenyl) substituents in analogs .

- N,N-Diethyl sulfonamide : The diethyl groups on the sulfonamide nitrogen differ from unsubstituted or cyclic sulfonamides (e.g., benzenesulfonamide derivatives in ), influencing solubility and steric bulk. For instance, N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride () exists as a hydrochloride salt, enhancing water solubility compared to the free base form of the target compound.

Physical and Spectroscopic Properties

Key physical properties of analogous compounds include:

The absence of a hydrochloride salt in the target compound may result in a lower melting point compared to ’s ionic derivative. Higher yields in ’s analogs (62–71%) suggest that electron-withdrawing groups (e.g., chloro, cyano) facilitate crystallization, whereas the benzodioxole system’s steric demands might reduce the target compound’s synthetic yield .

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a benzodioxole moiety with a pyrazole sulfonamide structure, suggesting various pharmacological applications.

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodioxole moiety, followed by the introduction of the pyrazole ring and sulfonamide group. The synthetic routes often require specific reagents and conditions to ensure high yields and purity. Common reagents include benzodioxole derivatives, pyrazole precursors, and sulfonamide reagents.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 1-(2H-1,3-benzodioxole-5-carbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

| Molecular Formula | C17H21N3O5S |

| CAS Number | 942873-54-3 |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives, including this compound. Research indicates that these derivatives exhibit low cytotoxicity against cancer cell lines such as U937. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent cell viability assay .

Table: Antiproliferative Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 15.2 | U937 |

| MR-S1-5 | 30.8 | U937 |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate their activity through binding to active sites or altering protein conformation.

Therapeutic Potential

Research suggests that compounds in this class may offer diverse therapeutic benefits, including:

- Anticancer : Inhibiting tumor growth through antiproliferative effects.

- Anti-inflammatory : Potentially reducing inflammation via modulation of inflammatory pathways.

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

Study on Antineoplastic Activity

A study focused on new pyrazole derivatives found that certain compounds exhibited significant antineoplastic activity. These compounds were tested against various carcinoma cell lines, demonstrating promising results compared to standard treatments like Cisplatin .

Evaluation of Toxicity

In another evaluation of toxicity against normal lung fibroblast cells (MRC-5), it was found that some derivatives had low toxic effects, indicating their potential for safe therapeutic use alongside efficacy in targeting cancer cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires balancing stoichiometry, solvent selection, and reaction conditions. For example, in analogous pyrazole-sulfonamide syntheses, K₂CO₃ in DMF at room temperature facilitates nucleophilic substitution reactions (e.g., alkylation of thiol intermediates) . To improve yield, systematic variation of parameters (e.g., molar ratios, solvent polarity, and reaction time) using Design of Experiments (DoE) is critical. DoE reduces trial-and-error by identifying influential factors like temperature or catalyst loading .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing its structure?

X-ray crystallography (as used in pyrazole derivatives ) resolves bond lengths and stereochemistry. Complementary techniques include:

- FTIR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., diethyl groups at δ ~1.2 ppm) and carbon connectivity.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Cross-referencing these methods ensures structural fidelity .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, reaction path searches combined with machine learning can prioritize viable synthetic routes and optimal conditions (e.g., solvent effects on activation energy) . This approach reduces experimental iterations by 30–50% in similar heterocyclic systems .

Advanced: What statistical approaches are recommended for optimizing reaction parameters in scale-up studies?

Use Response Surface Methodology (RSM) within DoE frameworks to model nonlinear relationships between variables (e.g., temperature, catalyst concentration) and outputs (yield, purity). Central Composite Designs (CCD) efficiently map multi-factor interactions while minimizing runs . For example, optimizing pyrazole alkylation reactions via CCD improved yields by 15% compared to one-factor-at-a-time approaches .

Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?

Contradictions often arise from unaccounted variables (e.g., trace moisture, reagent purity). Mitigation strategies include:

- Reproducibility Checks : Replicate experiments under strictly controlled conditions.

- Meta-Analysis : Compare datasets using multivariate regression to identify hidden variables (e.g., solvent grade).

- Cross-Validation : Validate bioactivity via orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Advanced: What methodologies are used to assess the biological activity of this compound and its derivatives?

- In Silico Screening : Molecular docking predicts binding affinities to target proteins (e.g., kinases).

- In Vitro Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) with positive/negative controls.

- SAR Studies : Systematically modify substituents (e.g., diethyl vs. dimethyl groups) to correlate structure with activity .

Advanced: What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Optimize mobile-phase polarity (e.g., hexane/ethyl acetate gradients) for sulfonamide separation.

- Recrystallization : Use solvents like ethanol or DCM/hexane mixtures to enhance purity.

- HPLC : Resolve polar byproducts (e.g., unreacted benzodioxole intermediates) with C18 columns .

Advanced: How do reactor design principles influence the scalability of its synthesis?

Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation). Key considerations include:

- Residence Time Distribution : Ensures uniform reaction progress.

- Mixing Efficiency : High-shear impellers prevent localized hot spots.

- In-Line Analytics : Real-time FTIR monitors intermediate formation . Pilot-scale studies for analogous compounds achieved 90% yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.